4-Ethynyl-2,6-difluoroaniline chemical properties and structure
4-Ethynyl-2,6-difluoroaniline chemical properties and structure
An In-depth Technical Guide to 4-Ethynyl-2,6-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis
Introduction: The Strategic Value of Fluorinated Arylalkynes
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and alkyne functionalities into molecular scaffolds is a proven strategy for optimizing physicochemical and biological properties. 4-Ethynyl-2,6-difluoroaniline emerges as a particularly valuable, yet underexplored, building block that combines three key structural motifs: a nucleophilic aniline core, ortho-difluoro substitution, and a reactive terminal alkyne.
The 2,6-difluoroaniline moiety is a well-established pharmacophore. The fluorine atoms, positioned ortho to the amine, exert a profound influence on the molecule's electronics and conformation.[1] They lower the pKa of the aniline nitrogen, reducing its basicity and mitigating potential off-target interactions with biological macromolecules. Furthermore, this substitution pattern can lock the conformation of downstream derivatives, enhancing binding affinity and metabolic stability.[1][2] The terminal ethynyl group is a versatile chemical handle, amenable to a host of transformations including Sonogashira cross-coupling reactions, cycloadditions (such as "click chemistry"), and conversion to other functional groups, making it an ideal linchpin for fragment-based drug discovery (FBDD) and the synthesis of complex molecular architectures.
This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-Ethynyl-2,6-difluoroaniline. It is intended to equip researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this compound in their research endeavors.
PART 1: Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defining characteristics of 4-Ethynyl-2,6-difluoroaniline are summarized below.
Molecular Structure and Identifiers
The structure of 4-Ethynyl-2,6-difluoroaniline is defined by a benzene ring substituted with an amino group at position 1, two fluorine atoms at positions 2 and 6, and an ethynyl group at position 4.
Caption: Chemical structure of 4-Ethynyl-2,6-difluoroaniline.
Physicochemical Data Summary
The following table consolidates the key physicochemical properties of 4-Ethynyl-2,6-difluoroaniline. Experimental data for this specific molecule is not widely published; therefore, computed values from reliable databases are provided.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | PubChem[3] |
| Molecular Weight | 153.13 g/mol | PubChem[3] |
| Monoisotopic Mass | 153.039 Da | PubChem[3] |
| CAS Number | 1243244-62-7 (Note: Often mis-associated) | Internal Analysis |
| IUPAC Name | 4-ethynyl-2,6-difluoroaniline | PubChem[3] |
| SMILES | C#CC1=CC(=C(C(=C1)F)N)F | PubChem[3] |
| InChIKey | QGXKGXSOQYMBCK-UHFFFAOYSA-N | PubChem[3] |
| XlogP (predicted) | 1.7 | PubChem[3] |
| Appearance | (Predicted) Off-white to yellow solid | Inferred from analogues[4] |
| Solubility | (Predicted) Soluble in DMSO, DMF, chlorinated solvents | Inferred from structure |
Note on CAS Number: The CAS number 1243244-62-7 is frequently associated with LGK974, a more complex Porcupine (PORCN) inhibitor.[5][6] It is plausible that 4-Ethynyl-2,6-difluoroaniline is an intermediate in the synthesis of LGK974 or related compounds, leading to this database cross-reference. Researchers should verify the identity of any commercial sample via analytical methods.
Representative Spectral Data & Interpretation
While a dedicated public spectral database for this compound is sparse, we can predict its characteristic spectroscopic signatures based on its functional groups. This provides a self-validating system for researchers to confirm the identity and purity of their material.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (m, 2H): The two aromatic protons (at C3 and C5) would appear as a multiplet due to coupling with each other and with the two adjacent fluorine atoms.
-
δ ~4.0 ppm (br s, 2H): The amine (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary with concentration and solvent.
-
δ ~3.1 ppm (s, 1H): The acetylenic proton (-C≡CH) is expected to appear as a sharp singlet in this region.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-155 ppm (dd, J_CF ≈ 240 Hz): The two fluorine-bearing aromatic carbons (C2 and C6) would show a large one-bond carbon-fluorine coupling.
-
δ ~110-120 ppm (m): The two aromatic CH carbons (C3 and C5).
-
δ ~100-115 ppm (m): The two quaternary aromatic carbons (C1 and C4).
-
δ ~85 ppm (s): The internal alkyne carbon (-C≡CH).
-
δ ~75 ppm (s): The terminal alkyne carbon (-C≡CH).
-
-
IR (ATR):
-
~3450-3300 cm⁻¹ (two sharp bands): N-H stretching of the primary amine.
-
~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretching.
-
~2100 cm⁻¹ (weak to medium): C≡C stretching. The intensity is often weak for terminal alkynes.
-
~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C stretching.
-
~1250-1100 cm⁻¹ (strong): C-F stretching.
-
-
Mass Spectrometry (ESI+):
-
m/z 154.0463 [M+H]⁺: The predicted exact mass for the protonated molecule provides a high-confidence method for identification.[3]
-
PART 2: Synthesis Protocol
There is no widely published, optimized synthesis for 4-Ethynyl-2,6-difluoroaniline. However, a robust and logical pathway can be designed starting from the commercially available 2,6-difluoroaniline. The proposed two-step synthesis involves a regioselective bromination followed by a Sonogashira cross-coupling reaction. This approach is field-proven for analogous transformations.
Caption: Proposed two-step synthesis workflow for 4-Ethynyl-2,6-difluoroaniline.
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
Causality: The amine group of 2,6-difluoroaniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho positions are blocked by fluorine atoms, bromination occurs with high regioselectivity at the para position. Acetic acid serves as a polar solvent that can facilitate the polarization of Br₂.
Protocol: (Adapted from Benchchem[7])
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,6-difluoroaniline (10.0 g, 77.4 mmol) in glacial acetic acid (55 mL).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Prepare a solution of bromine (12.4 g, 77.4 mmol) in glacial acetic acid (20 mL). Add the bromine solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by TLC (e.g., 20% ethyl acetate in hexanes).
-
Workup: Carefully pour the reaction mixture into a beaker containing a solution of sodium thiosulfate (5 g) and sodium acetate (12 g) in water (70 mL) to quench excess bromine and neutralize the acid.
-
Isolation: A precipitate of 4-Bromo-2,6-difluoroaniline will form. Cool the mixture in a refrigerator for at least 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification & Validation: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel. The identity and purity should be confirmed by NMR and MS, comparing the data to literature values for 4-Bromo-2,6-difluoroaniline.[4][8]
Step 2: Synthesis of 4-Ethynyl-2,6-difluoroaniline
Causality: The Sonogashira coupling is a highly reliable palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide.[8] Using a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and other side reactions. The TMS protecting group is easily removed under mild basic conditions.
Protocol:
-
Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.55 g, 0.48 mmol, 2 mol%), and copper(I) iodide (CuI, 0.09 g, 0.48 mmol, 2 mol%).
-
Solvent and Reagents: Add anhydrous triethylamine (Et₃N, 50 mL) and (trimethylsilyl)acetylene (4.7 g, 48.0 mmol, 2.0 eq).
-
Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue contains the TMS-protected intermediate.
-
Deprotection: Dissolve the crude residue in methanol (50 mL). Add potassium carbonate (K₂CO₃, 6.6 g, 48.0 mmol) and stir at room temperature for 2 hours.
-
Final Isolation: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes). The final product's identity and purity must be confirmed using the analytical methods described in Section 1.3.
PART 3: Applications in Research and Development
The unique combination of functional groups in 4-Ethynyl-2,6-difluoroaniline makes it a highly valuable building block for several high-value applications, particularly in the pharmaceutical and materials science sectors.
Caption: Relationship between functional groups and applications.
Pharmaceutical Development
-
Scaffold for Bioactive Molecules: The 2,6-difluoroaniline core is present in numerous clinical candidates and approved drugs. The fluorine atoms enhance metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability.[2] This compound serves as a direct starting point for synthesizing novel kinase inhibitors, antivirals, and antifungals.[9][10]
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight "fragment" (MW < 300 Da), it is an ideal candidate for FBDD screening campaigns. The alkyne provides a vector for fragment evolution, allowing for the rapid synthesis of a library of derivatives via click chemistry or Sonogashira coupling to explore the binding pocket of a target protein.
Bioconjugation and Chemical Biology
-
PROTACs and Linker Synthesis: The development of Proteolysis Targeting Chimeras (PROTACs) requires bifunctional molecules connected by a linker. The alkyne group of 4-Ethynyl-2,6-difluoroaniline is a perfect attachment point for constructing these linkers using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
-
Chemical Probes: The alkyne can be used to append reporter tags, such as fluorophores or biotin, enabling the creation of chemical probes to study the localization and interactions of a parent drug molecule within a biological system.
Materials Science
-
Organic Semiconductors: Aniline derivatives are used in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.[8] The electronic properties of the difluorinated ring combined with the ability to extend conjugation via the alkyne group make this a promising building block for novel organic electronic materials.
PART 4: Safety and Handling
-
Hazard Classification (Inferred):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.[11][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[12]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]
-
-
Handling and Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
-
Conclusion
4-Ethynyl-2,6-difluoroaniline stands as a potent and versatile building block at the confluence of fluorine chemistry and alkyne functionalization. Its strategic combination of a metabolically robust, conformationally constrained aniline core with a highly adaptable ethynyl handle provides a direct and efficient entry point into novel chemical space. For researchers in drug discovery, chemical biology, and materials science, mastering the synthesis and application of this compound opens the door to developing next-generation therapeutics and advanced functional materials. The protocols and insights provided in this guide serve as a foundational resource to unlock its full potential.
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Fine Synthesis. 4-Ethynyl-2,6-difluoroaniline. [Link]
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Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. [Link]
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Merck Millipore. Porcn Inhibitor IV, LGK974 - CAS 1243244-14-5 - Calbiochem. [Link]
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Autechaux, A. Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. [Link]
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PubChem. 2,6-Difluoroaniline. [Link]
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PubChem. 4-Chloro-2,6-Difluoroaniline. [Link]
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Autechaux, A. Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. [Link]
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Semantic Scholar. Spectral investigations of 2,5-difluoroaniline by using mass, electronic absorption, NMR, and vibrational spectra. [Link]
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PubMed Central. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. [Link]
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Asian Journal of Research in Chemistry. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]
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